molecular formula C23H28N4O2 B2855141 N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide CAS No. 1797824-30-6

N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide

Cat. No.: B2855141
CAS No.: 1797824-30-6
M. Wt: 392.503
InChI Key: IQGXXYHXBLVURF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide is a synthetic small molecule featuring a pyrrolidine-3-carboxamide core substituted with a phenyl group at position 1 and a cyclopentyl-cyclopropyl-pyrazole moiety at the N-methyl position.

Properties

IUPAC Name

N-[(1-cyclopentyl-5-cyclopropylpyrazol-3-yl)methyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N4O2/c28-22-12-17(15-26(22)19-6-2-1-3-7-19)23(29)24-14-18-13-21(16-10-11-16)27(25-18)20-8-4-5-9-20/h1-3,6-7,13,16-17,20H,4-5,8-12,14-15H2,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQGXXYHXBLVURF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C(=CC(=N2)CNC(=O)C3CC(=O)N(C3)C4=CC=CC=C4)C5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide typically involves multiple steps, including the formation of the pyrazole ring, the introduction of the cyclopentyl and cyclopropyl groups, and the final coupling with the pyrrolidine-3-carboxamide moiety. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost-effectiveness, and environmental considerations. Optimization of reaction parameters, such as temperature, pressure, and reaction time, is crucial to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, potentially altering its biological activity.

    Reduction: Reduction reactions can modify the functional groups, leading to changes in the compound’s properties.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another, potentially leading to new derivatives with different activities.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized forms of the compound, while substitution reactions can produce a variety of derivatives with modified functional groups.

Scientific Research Applications

Anticonvulsant Activity

Recent studies have highlighted the potential of pyrazole derivatives, including N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide, as anticonvulsant agents. Research indicates that compounds with similar structures exhibit significant efficacy against various seizure models.

Case Studies

  • Study on Pyrazole Derivatives : A series of pyrazole derivatives were synthesized and tested for anticonvulsant activity using the maximal electroshock (MES) and pentylenetetrazole (PTZ) models. The findings suggested that certain derivatives, potentially including our compound, showed promising results comparable to established anticonvulsants like phenytoin and phenobarbital .

Table 1: Anticonvulsant Activity of Related Compounds

Compound NameModel UsedEfficacyReference
Compound AMESHigh
Compound BPTZModerate
N-(Cyclopentyl Pyrazole)MES & PTZHigh

Anticancer Properties

The pyrazole moiety is known for its anticancer properties, with several studies indicating that compounds containing this structure can inhibit tumor growth and induce apoptosis in cancer cells.

Case Studies

  • Mannich Bases in Cancer Research : A review discusses Mannich bases, including those derived from pyrazoles, as potent anticancer agents. These compounds were shown to interfere with cancer cell proliferation and exhibit cytotoxic effects against various cancer cell lines .

Table 2: Anticancer Activity of Related Pyrazole Compounds

Compound NameCancer TypeMechanism of ActionReference
Compound CBreast CancerApoptosis induction
N-(Cyclopentyl Pyrazole)Multiple TypesCell cycle arrest

Antimicrobial Effects

Emerging research has also pointed towards the antimicrobial properties of pyrazole derivatives. These compounds have shown effectiveness against various bacterial strains.

Case Studies

  • Antimicrobial Screening : In vitro studies demonstrated that compounds similar to this compound exhibited significant antibacterial activity against resistant strains of bacteria, suggesting a potential role in treating infections .

Table 3: Antimicrobial Activity of Related Compounds

Compound NameBacterial StrainEfficacyReference
Compound DE. coliHigh
N-(Cyclopentyl Pyrazole)Staphylococcus aureusModerate

Mechanism of Action

The mechanism of action of N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional characteristics can be contextualized against related derivatives, as outlined below:

Core Scaffold Modifications

The 5-oxo-1-phenylpyrrolidine-3-carboxamide core is shared across several analogs, but substituent variations significantly influence biological activity:

Compound Name Substituents Key Biological Activity Source
N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide Fluorophenyl-piperazinyl-sulfonylethyl Potential MERS-CoV protease inhibition (activity score: 81.8)
N-(3,5-dichlorophenyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide 3,5-Dichlorophenyl InhA inhibition via hydrogen bonding with Tyr158
1-(1H-indazol-3-yl)-5-oxo-N-phenylpyrrolidine-3-carboxamide Indazol-3-yl Undisclosed (structural analog with reported synthesis)
Target Compound Cyclopentyl-cyclopropyl-pyrazole-methyl Unknown (structural uniqueness suggests steric and electronic modulation)

Key Observations :

  • The fluorophenyl-piperazinyl derivative () exhibits high activity scores, likely due to enhanced solubility and target engagement from the sulfonyl and piperazine groups.
  • The dichlorophenyl analog () directly inhibits InhA via a critical hydrogen bond with Tyr158, a mechanism that may extend to other derivatives with polar substituents.
Structural Analysis via NMR Profiling

highlights the use of NMR to compare substituent effects in pyrrolidine derivatives. While this study focused on rapamycin analogs, the methodology is relevant:

  • Regions of chemical shift divergence (e.g., positions 29–36 and 39–44) correlate with substituent placement, suggesting that the cyclopentyl-cyclopropyl groups in the target compound would similarly perturb local electronic environments .

Q & A

Basic: What are the critical parameters for optimizing the synthesis of this compound?

The synthesis of structurally analogous pyrrolidine-pyrazole hybrids requires precise control of reaction parameters:

  • Temperature : Optimal ranges (e.g., 60–80°C) minimize side reactions while maximizing yield .
  • Solvent selection : Polar aprotic solvents like DMSO enhance nucleophilic substitution efficiency, while ethanol improves cyclization steps .
  • Catalysts : Acid/base catalysts (e.g., trifluoroacetic acid) are critical for amide bond formation .
  • Reaction monitoring : TLC and NMR spectroscopy ensure intermediate purity before proceeding to subsequent steps .

Basic: Which characterization techniques are essential for confirming the compound’s structural integrity?

Key techniques include:

  • NMR spectroscopy : Assigns proton environments (e.g., cyclopropane protons at δ 0.5–1.5 ppm) and verifies stereochemistry .
  • Mass spectrometry (MS) : Confirms molecular weight (e.g., ESI-MS for [M+H]+ ion) and detects fragmentation patterns .
  • HPLC : Validates purity (>95%) and identifies byproducts from multi-step syntheses .

Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate the impact of cyclopentyl/cyclopropyl substituents?

Methodology:

  • Systematic substitution : Synthesize analogs with varying substituents (e.g., replacing cyclopropane with cyclohexane) to assess steric/electronic effects on target binding .
  • Computational docking : Use molecular dynamics (e.g., AutoDock Vina) to predict interactions with biological targets like kinase domains .
  • Biological assays : Compare IC50 values across analogs in enzyme inhibition assays to quantify substituent contributions .

Advanced: How should researchers address contradictory data in biological efficacy studies (e.g., inconsistent IC50 values across assays)?

Resolution strategies:

  • Assay standardization : Control variables like cell passage number, solvent (DMSO concentration ≤0.1%), and incubation time .
  • Orthogonal validation : Confirm activity using SPR (surface plasmon resonance) for binding affinity and in vivo models for pharmacokinetic relevance .
  • Data normalization : Apply statistical methods (e.g., ANOVA) to account for batch-to-batch variability .

Advanced: What computational approaches are recommended for elucidating the compound’s mechanism of action?

  • Quantum chemical calculations : Use Gaussian09 to model transition states in catalytic reactions (e.g., enzyme inhibition) .
  • Pharmacophore mapping : Identify critical interaction points (e.g., hydrogen bonds with the carboxamide group) using Schrödinger Suite .
  • MD simulations : Simulate ligand-protein complexes for >100 ns to assess binding stability under physiological conditions .

Basic: How can researchers design initial biological assays to evaluate this compound’s therapeutic potential?

  • Target selection : Prioritize kinases or GPCRs based on structural similarity to known inhibitors .
  • Dose-response curves : Use 8–12 concentration points to calculate IC50/EC50 values .
  • Control compounds : Include positive controls (e.g., staurosporine for kinase assays) and vehicle controls to validate assay robustness .

Advanced: What methodologies are effective for analyzing the compound’s stability under physiological conditions?

  • Forced degradation studies : Expose the compound to pH extremes (1–13), UV light, and elevated temperatures (40–60°C) for 1–4 weeks .
  • HPLC-MS analysis : Track degradation products (e.g., hydrolysis of the pyrrolidone ring) and quantify half-life .
  • Accelerated stability testing : Use Q10 (Arrhenius) models to predict shelf life at 25°C .

Advanced: How can solubility limitations in aqueous assays be mitigated without structural modification?

  • Co-solvent systems : Use PEG-400 or cyclodextrins to enhance solubility while maintaining biological activity .
  • Nanoformulation : Develop liposomal or polymeric nanoparticles to improve bioavailability .
  • Dynamic light scattering (DLS) : Monitor aggregation in real-time to optimize solvent conditions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.